4-(5-methyl-1H-imidazol-2-yl)aniline
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Overview
Description
“4-(5-methyl-1H-imidazol-2-yl)aniline” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole derivatives have been synthesized through various methods. For instance, one method involves the reaction of glyoxal and ammonia . Another method involves heating compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has been used as an important synthon in the development of new drugs . It has been found that heating certain compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine leads to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N-1 position of the 4,5-dihydro-1H-imidazole ring .Mechanism of Action
While the specific mechanism of action for “4-(5-methyl-1H-imidazol-2-yl)aniline” is not mentioned in the retrieved papers, imidazole derivatives have been known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Safety and Hazards
While specific safety and hazard information for “4-(5-methyl-1H-imidazol-2-yl)aniline” is not available in the retrieved papers, it’s important to handle all chemical compounds with care. For example, one should avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(5-methyl-1H-imidazol-2-yl)aniline involves the reaction of 5-methyl-1H-imidazole-2-carboxylic acid with aniline in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product.", "Starting Materials": [ "5-methyl-1H-imidazole-2-carboxylic acid", "Aniline", "Coupling agent (e.g. EDCI or DCC)", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve 5-methyl-1H-imidazole-2-carboxylic acid and aniline in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDCI or DCC to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 3: After completion of the coupling reaction, isolate the intermediate product by filtration or extraction.", "Step 4: Dissolve the intermediate product in a suitable solvent such as ethanol or methanol.", "Step 5: Add a reducing agent such as sodium borohydride to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 6: After completion of the reduction reaction, isolate the final product by filtration or extraction and purify by recrystallization or chromatography." ] } | |
CAS No. |
1249044-10-7 |
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.2 |
Purity |
80 |
Origin of Product |
United States |
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